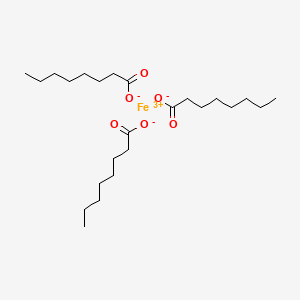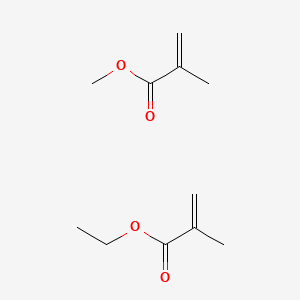
1,2-Dichlorooctane
Overview
Description
1,2-Dichlorooctane is a chemical compound with the molecular formula C8H16Cl2 . It has an average mass of 183.119 Da and a monoisotopic mass of 182.062912 Da .
Synthesis Analysis
1,2-Dichloroalkanes, such as 1,2-Dichlorooctane, can be synthesized by chlorination or substitution . An operationally simple triphosgene-pyridine activation enables the conversion of unactivated terminal aliphatic epoxides to alkyl vicinal dichlorides . The methodology tolerates a broad scope of substrates as well as protecting groups .
Molecular Structure Analysis
The molecular structure of 1,2-Dichlorooctane consists of a chain of eight carbon atoms, with two chlorine atoms attached to the first and second carbon atoms .
Physical And Chemical Properties Analysis
1,2-Dichlorooctane has a molecular weight of 183.119 . It has various physical and chemical properties such as normal boiling temperature, critical temperature, critical pressure, and density .
Scientific Research Applications
Vapour Pressures and Aqueous Solubility
1,2-Dichlorooctane, along with other chlorinated hydrocarbons like 1,8-dichlorooctane, has been studied for its vapor pressures and aqueous solubility. This research is crucial in understanding the environmental behavior of these compounds, particularly their volatility and water solubility, which are essential for assessing environmental risks and designing remediation strategies. For instance, Sarraute et al. (2006) presented new data on the vapor pressures and aqueous solubility of 1,8-dichlorooctane as a function of temperature, providing insights into its environmental behavior and interactions (Sarraute et al., 2006).
Chlorination Reactions
Chlorination reactions involving 1,2-dichlorooctane have been studied, offering insights into chemical processes and reaction mechanisms. Koyano and Watanabe (1971) investigated the chlorination of 1-octene with cupric chloride, examining the effect of additives on the yield of 1,2-dichlorooctane (Koyano & Watanabe, 1971).
Adsorption on Carbon Nanotubes
The adsorption properties of 1,2-dichlorooctane on various carbon nanotubes have been explored. This research is significant in the field of environmental engineering, particularly for the removal of contaminants from water. Patiño et al. (2015) focused on the adsorption of 1,8-dichlorooctane on multiwall carbon nanotubes, analyzing the influence of morphological and chemical properties of the materials on their adsorption capabilities (Patiño et al., 2015).
Advanced Reduction Processes
The degradation of chlorinated compounds similar to 1,2-dichlorooctane using advanced reduction processes (ARPs) has been a subject of research. Liu et al. (2014) investigated the degradation of 1,2-dichloroethane, a related compound, using various ARPs, which could provide insights applicable to 1,2-dichlorooctane as well (Liu et al., 2014).
Radiolysis in Mixtures
The behavior of 1,2-dichlorooctane in radiolysis processes, particularly in mixtures with other hydrocarbons, has been studied. This research is relevant in understanding the chemical changes and interactions under radiation exposure. Claesson and Lund (1978) reported measurements of hydrogen gas, chloride ion, and radical yields in the radiolysis of a system containing 1,8-dichlorooctane (Claesson & Lund, 1978).
Safety and Hazards
properties
IUPAC Name |
1,2-dichlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLPCUIYWOEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016859 | |
| Record name | 1,2-Dichlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichlorooctane | |
CAS RN |
21948-46-9 | |
| Record name | Octane, 1,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC147126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)












